(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid
Overview
Description
This compound contains several functional groups including an amino group (-NH2), a phenyl group (a variant of a benzene ring), and a phosphonic acid group (-PO3H2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the phenyl group could potentially introduce aromatic character into the molecule .Chemical Reactions Analysis
The amino and phosphonic acid groups are both reactive and could participate in a variety of chemical reactions. For example, the amino group could engage in reactions like amide bond formation, while the phosphonic acid group could participate in esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and phosphonic acid groups could make this compound soluble in water .Scientific Research Applications
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Field : Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Application : These polymers are used for electronic and optoelectronic applications .
- Method : The synthesis involves nickel and palladium-based catalytic systems .
- Results : The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
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Field : Molecular-Weight-Dependent Mobilities in Regioregular Poly(3-hexyl-thiophene) Diodes
- Application : The study investigates the transport properties of regioregular poly(3-hexyl-thiophene) of different molecular weights in a diode geometry .
- Method : The study involves measuring the mobility values at room temperature .
- Results : The mobility values increase from 1.33 × 10 − 5 cm 2 ∕ V s to 3.30 × 10 − 4 cm 2 ∕ V s as the molecular weight is increased from 2.9 to 31.1 kg ∕ mol .
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Field : Malonic Ester Synthesis
- Application : This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .
- Method : The synthesis involves the use of a strong base to deprotonate the carbons alpha to carbonyl groups. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
- Results : The malonic ester synthesis is used for the synthesis of barbiturates, as well as sedatives and anticonvulsants .
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Field : Conversion of Alkyl Halides to Carboxylic Acids
- Application : Malonic ester is a reagent specifically used in a reaction which converts alkyl halides to carboxylic acids .
- Method : The reaction involves the generation of an enolate ion from ethyl acetate, followed by hydrolysis of the resultant ester .
- Results : Malonic ester synthesis provides a more convenient alternative to convert alkyl halides to carboxylic acids .
-
Field : Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Application : These polymers are used for electronic and optoelectronic applications .
- Method : The synthesis involves nickel and palladium-based catalytic systems .
- Results : The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
-
Field : Energy Harvesting Materials
- Application : Poly (3-Hexylthiophene) (P3HT), Poly (Gamma-Benzyl-l-Glutamate) (PBLG) and Poly (Methyl Methacrylate) (PMMA) have found considerable attention in energy harvesting, especially for but not limited to organic solar cells, transducers and energy storage applications .
- Method : The study involves the use of these polymers in various energy devices .
- Results : These polymers have shown to maximize the efficiency of energy devices .
Safety And Hazards
properties
IUPAC Name |
[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRVGZWNDOOFH-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425901 | |
Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid | |
CAS RN |
909725-61-7 | |
Record name | P-[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909725-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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